![molecular formula C9H15F2NO2 B13628136 Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)
Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate is an organic compound with a unique structure that includes a cyclopropylmethyl group, an amino group, and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate typically involves the reaction of cyclopropylmethylamine with ethyl 2,2-difluoroacrylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require cooling with an ice bath to maintain the desired temperature. The reaction mixture is then allowed to react at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-[(cyclopropylmethyl)amino]propanoate
- Ethyl 3-[(cyclopropylmethyl)amino]-2-methylpropanoate
Uniqueness
Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C9H15F2NO2 |
|---|---|
Molekulargewicht |
207.22 g/mol |
IUPAC-Name |
ethyl 3-(cyclopropylmethylamino)-2,2-difluoropropanoate |
InChI |
InChI=1S/C9H15F2NO2/c1-2-14-8(13)9(10,11)6-12-5-7-3-4-7/h7,12H,2-6H2,1H3 |
InChI-Schlüssel |
QDVKTVTYTQPIQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CNCC1CC1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-[(6-methylpyridin-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B13628060.png)
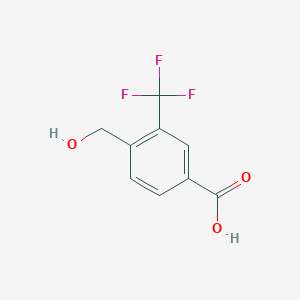

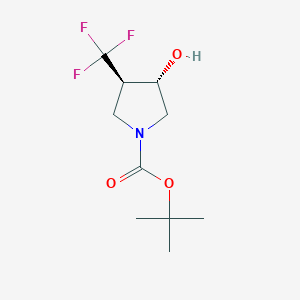

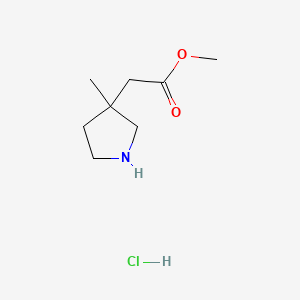
![(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine](/img/structure/B13628089.png)

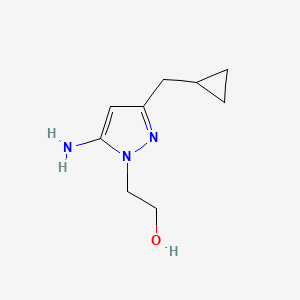
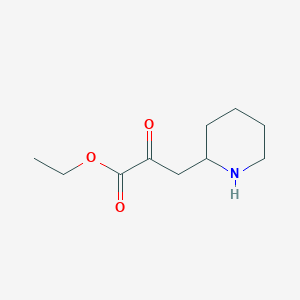
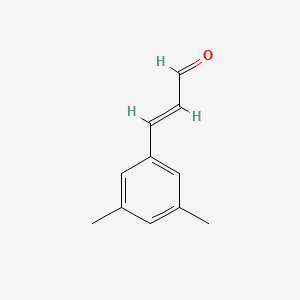
![(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B13628117.png)
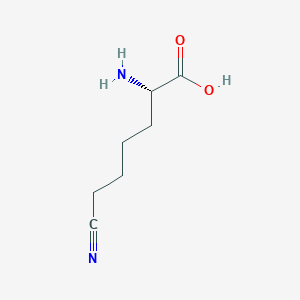
![2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B13628133.png)
